molecular formula C7H13NO2 B3353462 Ethyl pyrrolidine-1-carboxylate CAS No. 5470-26-8

Ethyl pyrrolidine-1-carboxylate

Cat. No.: B3353462
CAS No.: 5470-26-8
M. Wt: 143.18 g/mol
InChI Key: WGTHNNRORWFTFA-UHFFFAOYSA-N
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Description

Ethyl pyrrolidine-1-carboxylate (CAS 5470-26-8) is a protected pyrrolidine derivative identified for industrial and scientific research applications . As a member of the N-carboxylated pyrrolidine family, this compound serves as a versatile building block and synthetic intermediate in organic synthesis and pharmaceutical research. The pyrrolidine ring is a common scaffold in medicinal chemistry, and the presence of the ethyl carboxylate group can facilitate further chemical modifications or act as a protecting group for the secondary amine, enhancing the molecule's utility in multi-step synthetic sequences. Researchers are advised to handle this material with care. Recommended first-aid measures include moving the victim to fresh air if inhaled, washing with plenty of water in case of skin or eye contact, and rinsing the mouth without inducing vomiting if ingested, seeking medical attention in all cases . For safe handling, use personal protective equipment, including tightly fitting safety goggles and chemical-impermeable gloves. Ensure the product is handled in a well-ventilated place to avoid dust and vapor formation . Suitable extinguishing media for fires involving this chemical are dry chemical, carbon dioxide, or alcohol-resistant foam . Storage should be in a tightly closed container in a dry, cool, and well-ventilated place, separate from incompatible materials . Disposal must be conducted by removal to a licensed chemical destruction plant or by controlled incineration, in accordance with all applicable laws and regulations . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)8-5-3-4-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTHNNRORWFTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970000
Record name Ethyl pyrrolidine-1-carboxylate
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Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-26-8
Record name 1-Pyrrolidinecarboxylic acid, ethyl ester
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Record name Ethyl pyrrolidine-1-carboxylate
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Record name Ethyl pyrrolidine-1-carboxylate
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Record name Ethyl pyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl pyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Pyrrolidine is dissolved in an appropriate solvent, such as dichloromethane.
  • Ethyl chloroformate is added dropwise to the solution while maintaining the temperature at around 0°C.
  • A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
  • The reaction mixture is stirred for several hours at room temperature.
  • The product is then isolated by extraction and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

EPC as a Building Block

EPC serves as an essential intermediate in the synthesis of complex organic molecules. Its structure allows for various modifications, making it a valuable precursor in the production of pharmaceuticals and agrochemicals. For instance, it can be transformed into other pyrrolidine derivatives, which are crucial in synthesizing biologically active compounds .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionReference
EsterificationConversion to esters for further functionalization
Nucleophilic SubstitutionReacting with alkyl halides to form substituted derivatives
CyclizationFormation of cyclic compounds through intramolecular reactions

Medicinal Chemistry

Potential Therapeutic Applications

EPC has shown promise in medicinal chemistry, particularly as a precursor for developing drugs targeting various diseases. Its derivatives have been investigated for their potential as enzyme inhibitors, which can be crucial in treating conditions such as cancer and neurodegenerative diseases.

Case Study: Enzyme Inhibition

In studies exploring the biological activity of pyrrolidine derivatives, EPC was found to exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This suggests that compounds derived from EPC could lead to new therapeutic agents with enhanced efficacy against particular targets.

Biochemical Studies

Role in Biological Research

EPC is frequently employed in biochemical research to study enzyme mechanisms and interactions. Its ability to act as a substrate or inhibitor allows researchers to explore the dynamics of enzyme activity and regulation. This application is vital for understanding metabolic processes and developing new biotechnological tools.

Table 2: Biochemical Applications of this compound

ApplicationDescriptionReference
Enzyme KineticsInvestigating the kinetics of enzyme-catalyzed reactions
Substrate AnalogsUsing EPC derivatives as analogs to study enzyme specificity

Industrial Applications

Use in Agrochemicals

EPC and its derivatives are increasingly being explored for applications in agrochemicals. Their structural properties make them suitable candidates for developing new pesticides and herbicides that are more effective and environmentally friendly .

Mechanism of Action

The mechanism of action of ethyl pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors in the body.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups
This compound C₇H₁₃NO₂ 143.18 (hypothetical) Ester, pyrrolidine
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate C₁₁H₁₈N₂O₃ 227.14 Bicyclic, ester, ketone
tert-Butyl pyrrolidine carboxylate (57) C₁₂H₂₁NO₄ 266.14 tert-Butyl ester, alkyl chain

Biological Activity

Ethyl pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological macromolecules. The compound's pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and nucleic acids, potentially leading to:

  • Inhibition of DNA/RNA Synthesis : The interaction with nucleic acids may inhibit their synthesis, affecting cellular proliferation.
  • Induction of Apoptosis : By modulating protein functions, the compound may trigger programmed cell death in cancer cells.
  • Antimicrobial Activity : Studies have indicated that derivatives of pyrrolidine compounds can exhibit significant antimicrobial effects against various pathogens .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against multidrug-resistant strains of Acinetobacter baumannii and Staphylococcus aureus .

Antiviral Effects

The compound's antiviral properties have been explored in several studies. It has been suggested that ethyl pyrrolidine derivatives may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

Preliminary investigations suggest that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. The compound may induce apoptosis through the modulation of signaling pathways associated with cell survival and death .

Study on InhA Inhibitors

A notable study involved the discovery of pyrrolidine carboxamides as a novel class of inhibitors targeting InhA, an essential enzyme in Mycobacterium tuberculosis. This compound derivatives were identified as potent inhibitors, demonstrating significant antibacterial activity through high-throughput screening .

Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that modifications to the ethyl pyrrolidine structure can enhance its biological activity. For example, variations in the substituents on the pyrrolidine ring have been shown to affect the compound's potency against specific targets .

Comparative Analysis

The following table summarizes the biological activities and structural features of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolidine ring with carboxylic groupAntimicrobial, antiviral, anticancer
Ethyl (S)-Pyrrolidine-3-CarboxylateChiral center at 3-positionNeuroprotective effects
Ethyl (R)-Pyrrolidine-3-CarboxylateChiral center at 3-positionAntimicrobial properties
Pyrrolidine-2-Carboxylic AcidDifferent carboxylic positionAnalgesic activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl pyrrolidine-1-carboxylate derivatives for improved yield and selectivity?

  • Methodology : Use iterative reaction condition screening (solvent polarity, temperature, catalysts) to balance steric and electronic effects. For example, tert-butyl derivatives (e.g., tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate) are synthesized via hydrogenation and nucleophilic substitution, achieving 78–93% yields with rigorous control of reaction time and stoichiometry . Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for purifying intermediates .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

  • Methodology :

  • NMR : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR to resolve pyrrolidine ring conformations and substituent effects .
  • X-ray crystallography : Refine structures using SHELXL for anisotropic displacement parameters and WinGX for metric analysis of molecular geometry .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns, especially for halogenated derivatives (e.g., tert-butyl 3-(2-chloroacetyl)pyrrolidine-1-carboxylate) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • HPLC/GC-MS : Monitor degradation products (e.g., hydrolysis of the ester group) under accelerated aging tests (40°C, 75% humidity) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition points >135°C for tert-butyl derivatives) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives in modulating circadian rhythms or enzyme inhibition?

  • Methodology :

  • In vitro assays : Use REV-ERBα/β reporter systems (IC50_{50} = 670–800 nM) to study agonist activity, correlating substituent effects (e.g., 4-chlorophenyl groups) with binding affinity .
  • Molecular docking : Model interactions with target proteins (e.g., indole alkaloid synthases) using PyMOL or AutoDock .

Q. How do crystallographic challenges (e.g., twinning, low resolution) affect structural refinement of this compound derivatives?

  • Methodology :

  • SHELXD/SHELXE : Employ dual-space algorithms for experimental phasing of twinned crystals .
  • ORTEP for Windows : Visualize anisotropic displacement ellipsoids to identify disorder in bulky tert-butyl groups .

Q. How should researchers resolve contradictions in reaction outcomes (e.g., unexpected stereochemistry or byproducts)?

  • Methodology :

  • Kinetic vs. thermodynamic control : Analyze reaction pathways using DFT calculations (e.g., Gaussian) to predict intermediate stability .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates during SNAr reactions .

Q. What computational strategies validate the electronic effects of substituents on pyrrolidine ring conformation?

  • Methodology :

  • *DFT (B3LYP/6-31G)**: Calculate torsional angles and charge distribution to explain regioselectivity in macrocyclization reactions .
  • Molecular dynamics (MD) : Simulate solvation effects on ring puckering in aqueous vs. nonpolar solvents .

Q. How can green chemistry principles be applied to synthesize this compound derivatives sustainably?

  • Methodology :

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) in amide couplings to reduce toxicity .
  • Catalysis : Use enzyme-mediated asymmetric synthesis (e.g., lipases) for chiral tert-butyl derivatives .

Q. What strategies enable the incorporation of this compound into macrocyclic heterocycles via double SNAr reactions?

  • Methodology :

  • Preorganization : Design precursors with complementary electrophilic (e.g., bromopyrimidine) and nucleophilic (e.g., 3-nitrophenol) sites .
  • Cesium carbonate base : Enhance nucleophilicity in polar aprotic solvents (e.g., DMA) at 80°C for 2 hours .

Data Presentation and Integrity

  • Tables : Include reaction yields, spectroscopic data (e.g., 1H^1H-NMR shifts), and computational parameters (e.g., bond angles) .
  • Citing software : Reference SHELX (structure refinement), WinGX (crystallography), and Gaussian (DFT) in methods sections .
  • Critical analysis : Discuss limitations (e.g., low yields in macrocyclization) and propose mechanistic rationales .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pyrrolidine-1-carboxylate
Reactant of Route 2
Ethyl pyrrolidine-1-carboxylate

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